molecular formula C18H23N3O B6006081 N-cycloheptyl-4-(imidazol-1-ylmethyl)benzamide

N-cycloheptyl-4-(imidazol-1-ylmethyl)benzamide

Cat. No.: B6006081
M. Wt: 297.4 g/mol
InChI Key: JTVCCMFDTCRDBO-UHFFFAOYSA-N
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Description

N-cycloheptyl-4-(imidazol-1-ylmethyl)benzamide is a compound that features a benzamide core with an imidazole moiety and a cycloheptyl group This compound is part of a broader class of imidazole-containing compounds, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-4-(imidazol-1-ylmethyl)benzamide typically involves the formation of the imidazole ring followed by the attachment of the benzamide and cycloheptyl groups. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are often mild and can include the use of nickel catalysts for the addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-4-(imidazol-1-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the benzamide group can yield primary amines.

Scientific Research Applications

N-cycloheptyl-4-(imidazol-1-ylmethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cycloheptyl-4-(imidazol-1-ylmethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptyl-4-(imidazol-1-ylmethyl)benzamide is unique due to its specific combination of a cycloheptyl group and an imidazole moiety. This unique structure can result in distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-cycloheptyl-4-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c22-18(20-17-5-3-1-2-4-6-17)16-9-7-15(8-10-16)13-21-12-11-19-14-21/h7-12,14,17H,1-6,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVCCMFDTCRDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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